molecular formula C11H9N3 B1422947 2-(Methylamino)quinoline-4-carbonitrile CAS No. 1311314-12-1

2-(Methylamino)quinoline-4-carbonitrile

Cat. No.: B1422947
CAS No.: 1311314-12-1
M. Wt: 183.21 g/mol
InChI Key: CBKYBPQWMMTFMT-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound must be understood within the broader historical framework of quinoline chemistry, which has its roots in the nineteenth century. Quinoline was first discovered and isolated by Friedlieb Ferdinand Runge from coal tar in 1834, marking the beginning of systematic research into this important class of nitrogen-containing heterocycles. This initial discovery laid the groundwork for subsequent investigations into various quinoline derivatives, including carbonitrile-substituted compounds.

The historical progression of quinoline research demonstrates a continuous evolution from basic structural identification to sophisticated synthetic methodologies. In 1842, French chemist Charles Gerhardt obtained quinoline compounds through dry distillation of natural alkaloids with potassium hydroxide, though initial confusion arose regarding the identity of these compounds until August Hoffmann clarified that apparent isomers were actually identical compounds with different contaminants. This early work established the fundamental understanding necessary for developing more complex quinoline derivatives.

The development of carbonitrile-substituted quinolines gained momentum through advances in synthetic organic chemistry during the twentieth century. Modern synthetic approaches have enabled the precise placement of functional groups on the quinoline scaffold, allowing for the creation of compounds like this compound with specific substitution patterns. Contemporary research has focused on developing efficient methodologies for introducing carbonitrile groups into quinoline systems, including direct oxidative cyanation reactions using trimethylsilyl cyanide as the cyano source and molecular oxygen as the terminal oxidant.

Position within Quinoline-Derived Compounds

This compound occupies a significant position within the extensive family of quinoline-derived compounds, distinguished by its specific substitution pattern and functional group arrangement. The quinoline scaffold itself represents one of the most important heterocyclic frameworks in medicinal and synthetic chemistry, with over 200 biologically active quinoline and quinazoline alkaloids identified in nature.

Within the broader classification of quinoline derivatives, compounds bearing carbonitrile substitutions represent a particularly important subclass. Research has demonstrated that quinoline-carbonitrile derivatives exhibit diverse biological activities and serve as valuable intermediates in synthetic chemistry. The positioning of the carbonitrile group at the 4-position, combined with the methylamino substitution at position 2, creates a unique electronic environment that influences both the chemical reactivity and potential biological properties of the compound.

The structural characteristics of this compound can be systematically compared with other quinoline-carbonitrile isomers to understand its distinctive features:

Compound Type Carbonitrile Position Amino Substitution Molecular Formula Key Structural Features
This compound 4 2-methylamino C₁₁H₉N₃ Methylamino group provides basicity; carbonitrile at 4-position
Quinoline-3-carbonitrile derivatives 3 Variable Variable Different electronic properties due to position 3 carbonitrile
Quinoline-6-carbonitrile derivatives 6 Variable Variable Carbonitrile in benzene ring affects aromaticity differently

The quinoline family demonstrates remarkable structural diversity, with functionalization at different positions leading to compounds with distinct properties and applications. The positioning of substituents significantly affects the electronic distribution within the molecule, influencing both chemical reactivity and biological activity. For this compound, the electron-withdrawing carbonitrile group at position 4 creates a polar functionality that significantly affects the electronic distribution within the molecule, while the methylamino group at position 2 contributes to the compound's basicity and hydrogen-bonding capabilities.

Significance in Chemical Research

The research significance of this compound extends across multiple domains of chemical science, reflecting the compound's versatile structural features and potential applications. Contemporary research demonstrates that quinoline derivatives with specific substitution patterns serve as privileged scaffolds in medicinal chemistry, offering multiple points for structural modification and optimization.

The carbonitrile functionality present in this compound provides particular research value due to its synthetic versatility and biological relevance. Carbonitrile groups can undergo various chemical transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and cyclization reactions to form additional heterocyclic systems. This synthetic flexibility makes this compound a valuable intermediate for accessing diverse chemical structures.

Research into quinoline-carbonitrile derivatives has revealed their potential in various therapeutic applications. Studies have shown that compounds containing quinoline cores with appropriate substitution patterns exhibit significant biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The specific arrangement of functional groups in this compound positions it as a candidate for further biological evaluation and potential drug development.

The synthetic accessibility of this compound through modern methodologies adds to its research significance. Advanced synthetic techniques, including palladium-catalyzed cyanation reactions and direct oxidative cyanation protocols, provide efficient routes to this compound and related derivatives. These methodologies enable researchers to prepare the compound in sufficient quantities for comprehensive biological and chemical studies.

Research Domain Significance Current Applications
Synthetic Chemistry Versatile intermediate for further functionalization Building block for complex heterocyclic systems
Medicinal Chemistry Potential scaffold for drug development Investigation of biological activities
Materials Science Electronic properties suitable for material applications Potential components in functional materials
Analytical Chemistry Distinctive spectroscopic properties Reference compound for analytical method development

The compound's structural features also contribute to its significance in fundamental chemical research. The presence of both electron-donating (methylamino) and electron-withdrawing (carbonitrile) groups within the same molecule creates opportunities for studying electronic effects and structure-activity relationships. This makes this compound valuable for theoretical studies and computational chemistry investigations aimed at understanding the fundamental principles governing molecular behavior and reactivity.

Properties

IUPAC Name

2-(methylamino)quinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-13-11-6-8(7-12)9-4-2-3-5-10(9)14-11/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKYBPQWMMTFMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=CC=CC=C2C(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Properties

Quinoline derivatives, including 2-(methylamino)quinoline-4-carbonitrile, have been investigated for their antimicrobial properties. Studies indicate that compounds with a quinoline core exhibit significant activity against a range of pathogens, including bacteria and fungi. The presence of the methylamino group enhances the lipophilicity and bioavailability of these compounds, making them promising candidates for developing new antimicrobial agents .

Antioxidant Activity

Research has shown that derivatives of quinoline-4-carboxylic acids possess notable antioxidant properties. The modification of quinoline structures, such as with the methylamino group, can lead to increased inhibition percentages in antioxidant assays like the DPPH assay. This suggests that this compound could be explored further for its potential in preventing oxidative stress-related diseases .

Anticancer Activity

Quinoline derivatives are also recognized for their anticancer properties. The structural features of this compound may allow it to interact with biological targets involved in cancer progression. Preliminary studies indicate that such compounds can induce apoptosis in cancer cells, making them valuable candidates for further development as anticancer therapeutics .

Synthesis of Quinoline Derivatives

The compound serves as a precursor in the synthesis of various quinoline derivatives, which are essential in medicinal chemistry for developing new drugs. Methods such as the Pfitzinger reaction have been utilized to synthesize quinoline derivatives effectively, showcasing the versatility of this compound in organic synthesis .

Catalytic Applications

Recent developments have highlighted the use of novel catalytic systems involving this compound for synthesizing more complex organic molecules. For instance, ionically tagged magnetic nanoparticles have been used to facilitate reactions involving this compound, demonstrating its utility in green chemistry initiatives aimed at reducing environmental impact during synthesis .

Coordination Chemistry

The unique chemical structure of this compound allows it to act as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions can be exploited in various applications, including catalysis and materials development .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant activity against various pathogens; potential for drug development.
Antioxidant PropertiesShowed improved antioxidant capacity compared to isatin derivatives; effective in DPPH assays.
Anticancer ResearchInduced apoptosis in cancer cell lines; promising for anticancer drug development.
Synthetic ApplicationsUtilized in catalytic systems for efficient organic synthesis; supports green chemistry practices.

Mechanism of Action

The mechanism by which 2-(Methylamino)quinoline-4-carbonitrile exerts its effects depends on its specific application. For instance, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the survival of the microorganism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinoline Core

Positional Isomers and Functional Group Modifications
Compound Name Substituents Molecular Formula Key Properties/Activities Reference
2-Methylquinoline-4-carbonitrile Methyl at C2, nitrile at C4 C₁₁H₇N₂ Lower polarity; used in fluorescence studies
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile Thiazole at C4, phenylamino at C2 C₁₇H₁₂N₆S Dual kinase inhibition (e.g., CDK9)
2-Amino-4-methylquinoline-3-carbonitrile Amino at C2, methyl at C4 C₁₁H₉N₃ Neurotoxic potential; D1 receptor interactions

Key Observations :

  • Methylamino vs. Amino Groups: The methylamino group in 2-(Methylamino)quinoline-4-carbonitrile improves lipophilicity compared to unsubstituted amino analogs, enhancing membrane permeability .
  • Nitrile Position: Moving the nitrile from C4 (as in the target compound) to C3 (e.g., 2-Amino-4-methylquinoline-3-carbonitrile) alters electronic properties, affecting binding to biological targets like dopamine receptors .
Impact of Bulky Substituents
  • 2-(Methylamino)ethanol Derivatives: Substitution with bulkier groups (e.g., 2-(methylamino)ethanol in derivative 41) disrupts interactions with kinase active sites, reducing potency by 2-fold (IC₅₀: 6.2 µM vs. 3.4 µM for smaller analogs) .

Halogenated and Aromatic Derivatives

Compound Name Substituents Molecular Formula Key Properties/Activities Reference
2-Amino-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile Chlorophenyl at C4 C₂₀H₁₄ClN₃ Enhanced crystallinity; antiproliferative activity
2-(4-(Dimethylamino)phenyl)quinazoline-4-carbonitrile Dimethylamino-phenyl at C2 C₁₇H₁₄N₄ Fluorescence properties; potential in optoelectronics

Key Observations :

  • Chlorophenyl Substitution: Introducing chlorine at C4 (e.g., in benzo[h]quinoline derivatives) increases molecular weight (~300 g/mol) and improves stacking interactions in crystal lattices .
  • Dimethylamino Groups: Electron-donating groups like dimethylamino enhance π-π interactions, as seen in quinazoline derivatives with applications in materials science .

Kinase Inhibition Profiles

  • CDK9 Inhibition: this compound derivatives exhibit moderate CDK9 inhibition (IC₅₀: ~3–6 µM), whereas analogs with bulkier substituents (e.g., morpholine-carbonyl groups) show reduced activity due to steric hindrance .
  • Tankyrase-Kinase Dual Inhibition: Quinoline-2-carbonitrile-based hydroxamic acids (e.g., compound 13a) demonstrate nanomolar inhibition (IC₅₀: <100 nM) by chelating Zn²⁺ in catalytic sites, a mechanism absent in non-hydroxamic analogs .

Neurotoxicity and Receptor Binding

  • Dopamine Receptor Affinity: Unlike this compound, 3-fluoromethcathinone (3-FMC) derivatives with similar methylamino groups show high D1 receptor binding, leading to neurotoxicity in rodent models .

Biological Activity

2-(Methylamino)quinoline-4-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline core with a methylamino group at the 2-position and a carbonitrile group at the 4-position. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (S. aureus)32 µg/mL
Escherichia coli (E. coli)16 µg/mL
Pseudomonas aeruginosa (P. aeruginosa)64 µg/mL

The compound's antibacterial activity was assessed using the agar diffusion method, demonstrating comparable efficacy to standard antibiotics such as ampicillin and gentamicin .

Anticancer Activity

Studies have reported that this compound possesses anticancer properties, particularly against certain tumor cell lines. In one study, the compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines:

Cell Line IC50 (µM)
MCF-715.5
A54912.3

The mechanism of action involves the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • DNA Interaction : It has been suggested that the compound can intercalate into DNA, disrupting replication and transcription processes .
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, contributing to its anticancer effects.

Case Studies

A notable case study involved the synthesis and evaluation of a series of quinoline derivatives, including this compound, for their biological activities. The study highlighted:

  • Enhanced antimicrobial activity with structural modifications.
  • Significant cytotoxicity against cancer cell lines, indicating potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Methylamino)quinoline-4-carbonitrile, and how can reaction conditions be optimized for yield and purity?

  • Methodology : A common approach involves cyclization of precursors like o-cyanobenzylbromide with amines (e.g., methylamine) in ethanol, followed by nitrile reduction using LiAlH₄ . To optimize yield, reaction parameters (solvent polarity, temperature, and stoichiometry) should be systematically tested. For purity, column chromatography or recrystallization in ethanol/water mixtures is recommended . Industrial-scale synthesis may employ continuous flow reactors with green solvents (e.g., ionic liquids) to improve sustainability .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Look for peaks corresponding to the methylamino group (δ ~2.8–3.2 ppm, singlet for –NCH₃) and aromatic protons (δ ~7.5–8.5 ppm). Splitting patterns can confirm substituent positions .
  • IR : Characteristic peaks include C≡N (~2220 cm⁻¹) and N–H stretching (~3300 cm⁻¹) .
  • MS : Molecular ion peaks (e.g., [M+H]⁺) should match the molecular weight (C₁₁H₁₀N₃), with fragmentation patterns confirming the quinoline backbone .

Q. What preliminary biological assays are suitable for evaluating the antimalarial potential of this compound?

  • Methodology : Use in vitro assays against Plasmodium falciparum strains (e.g., 3D7 for drug-sensitive, Dd2 for resistant). IC₅₀ values can be determined via SYBR Green fluorescence assays. Compare activity to chloroquine and validate selectivity via cytotoxicity tests on mammalian cell lines (e.g., HEK293) .

Advanced Research Questions

Q. How can contradictions in NMR data arising from tautomeric equilibria or dynamic stereochemistry be resolved?

  • Methodology : Variable-temperature NMR (VT-NMR) can identify tautomers by observing coalescence of signals at elevated temperatures. For stereochemical ambiguity, NOESY/ROESY experiments can reveal spatial proximity of protons. Computational modeling (DFT) may predict stable conformers .

Q. What strategies are effective in designing density functional theory (DFT) studies to analyze the electron density distribution of this compound?

  • Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate electron density. Compare results with the Colle-Salvetti correlation-energy formula, which links local kinetic-energy density to electron density . Validate predictions via X-ray charge density analysis if single crystals are available .

Q. How can structural modifications enhance metabolic stability without compromising bioactivity?

  • Methodology :

  • Bioisosteric replacement : Substitute the nitrile group with a trifluoromethyl (–CF₃) or carboxylate (–COOH) to reduce cytochrome P450-mediated oxidation .
  • Pro-drug design : Introduce hydrolyzable groups (e.g., esters) to improve solubility and delay metabolism .
  • In vitro ADME assays : Use liver microsomes or hepatocyte models to assess metabolic half-life and identify vulnerable sites .

Q. What experimental approaches address discrepancies between computational predictions and observed biological activity?

  • Methodology :

  • Docking refinement : Incorporate solvation effects and protein flexibility (e.g., molecular dynamics simulations) to improve binding affinity predictions .
  • Structure-activity relationship (SAR) : Synthesize analogs with systematic substitutions (e.g., –Cl, –OCH₃) to correlate electronic/steric effects with activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.